5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran
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Overview
Description
5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is a chemical compound with the molecular formula C12H5Br2NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated thiophene derivative with similar reactivity.
2,5-Bis(5-bromothiophen-2-yl)thiophene: A compound with a similar structure and applications in organic electronics.
Benzofuran derivatives: Compounds like psoralen and angelicin, which have been used in medical applications.
Uniqueness
5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is unique due to the combination of the benzofuran core with bromine and nitrothiophene substituents, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in synthetic chemistry .
Properties
CAS No. |
89266-57-9 |
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Molecular Formula |
C12H5Br2NO3S |
Molecular Weight |
403.05 g/mol |
IUPAC Name |
5,7-dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H |
InChI Key |
AWVOTXBMOMGDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br |
Origin of Product |
United States |
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